An In-depth Technical Guide to (4-Phenylbutyl)methylamine Hydrochloride: Chemical Properties and Structure
An In-depth Technical Guide to (4-Phenylbutyl)methylamine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylbutyl)methylamine hydrochloride, also known as N-methyl-4-phenylbutan-1-amine hydrochloride, is a secondary amine salt of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenyl group separated from a methylamino group by a flexible four-carbon chain, makes it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, offering insights for its application in research and drug discovery. The compound is often utilized in the development of novel drugs, particularly those targeting neurological disorders, due to its potential to interact with neurotransmitter systems[1].
Chemical Structure and Physicochemical Properties
The structural characteristics of (4-Phenylbutyl)methylamine hydrochloride are fundamental to its chemical behavior and biological activity.
Molecular Structure:
The molecule consists of a butylamine backbone with a phenyl group at the 4-position and a methyl group attached to the nitrogen atom. The hydrochloride salt is formed by the protonation of the secondary amine.
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IUPAC Name: N-methyl-4-phenylbutan-1-amine;hydrochloride[2]
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CAS Number: 148252-36-2[3]
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Molecular Formula: C₁₁H₁₈ClN[2]
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Molecular Weight: 199.72 g/mol [2]
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Appearance: White to off-white solid[4]
Physicochemical Data:
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 126.2-126.8 °C | ChemicalBook |
| Purity | ≥ 95% (by NMR) | Chem-Impex[4] |
| Storage Conditions | 0-8 °C | Chem-Impex[4] |
Synthesis and Purification
Proposed Synthetic Pathway: Reductive Amination
This two-step one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for (4-Phenylbutyl)methylamine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Materials:
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4-Phenylbutanal
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Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
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Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
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Methanol or Ethanol
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Diethyl ether
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Hydrochloric acid (ethanolic or ethereal solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-phenylbutanal in methanol.
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Imine Formation: Cool the solution in an ice bath and add a solution of methylamine dropwise while stirring. Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).
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Reduction: Once imine formation is complete, cool the reaction mixture again in an ice bath. Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
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Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Combine the organic extracts and wash with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-4-phenylbutylamine free base.
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Purification of the Free Base: The crude product can be purified by column chromatography on silica gel if necessary.
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Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. To this solution, add a solution of hydrochloric acid in ether or ethanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Phenylbutyl)methylamine hydrochloride as a solid.
Rationale for Experimental Choices:
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Reductive Amination: This method is chosen for its high efficiency and selectivity in forming secondary amines.
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Sodium Borohydride: It is a mild and selective reducing agent for imines, which avoids the reduction of the phenyl group.
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Inert Atmosphere: A nitrogen atmosphere is used to prevent the oxidation of the aldehyde starting material.
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Anhydrous Conditions: Anhydrous conditions are crucial during the salt formation step to prevent the introduction of water, which could affect the crystallinity and purity of the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for (4-Phenylbutyl)methylamine hydrochloride are not widely published, the expected spectral data can be predicted based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5-10.5 | Broad singlet | 2H | -NH₂⁺- |
| 7.15-7.30 | Multiplet | 5H | Aromatic protons |
| ~ 2.9-3.1 | Multiplet | 2H | -CH₂-NH₂⁺- |
| ~ 2.6-2.7 | Triplet | 2H | Ph-CH₂- |
| ~ 2.6 | Singlet | 3H | -NH₂⁺-CH₃ |
| ~ 1.6-1.8 | Multiplet | 4H | -CH₂-CH₂- |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 141 | Aromatic C (quaternary) |
| ~ 128.5 | Aromatic CH |
| ~ 128.3 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 49 | -CH₂-NH₂⁺- |
| ~ 35 | Ph-CH₂- |
| ~ 33 | -NH₂⁺-CH₃ |
| ~ 29 | -CH₂- |
| ~ 28 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3000-2700 (broad) | R₂NH₂⁺ | N-H stretch |
| 2930-2850 | C-H | Aliphatic C-H stretch |
| ~1600, 1495, 1450 | C=C | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base, N-methyl-4-phenylbutylamine, the molecular ion peak (M⁺) would be expected at m/z 163. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom and benzylic cleavage.
Solubility
Qualitative Solubility Profile:
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Water: Soluble
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Methanol: Soluble
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Ethanol: Soluble
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Dimethyl Sulfoxide (DMSO): Soluble
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Dichloromethane: Sparingly soluble to insoluble
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Diethyl Ether: Insoluble
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Hexanes: Insoluble
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for (4-Phenylbutyl)methylamine hydrochloride is not widely available, information from the SDS of the related compound, methylamine hydrochloride, can provide guidance on handling and safety precautions.
Potential Hazards (based on related compounds):
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Harmful if swallowed[5].
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Causes skin irritation[5].
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Causes serious eye irritation[5].
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May cause respiratory irritation[5].
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The compound is hygroscopic[5].
Recommended Handling Procedures:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry place[4].
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Recommended storage temperature is 0-8 °C[4].
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Protect from moisture due to its hygroscopic nature.
Applications in Research and Development
(4-Phenylbutyl)methylamine hydrochloride serves as a key intermediate in the synthesis of a variety of target molecules in pharmaceutical research. Its utility stems from the presence of a secondary amine that can be further functionalized and a lipophilic phenylbutyl moiety that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. It is particularly explored in the development of treatments for neurological disorders[1][4][6]. Additionally, it can be used as a reference standard in analytical methods[4][6].
Conclusion
(4-Phenylbutyl)methylamine hydrochloride is a valuable chemical entity for researchers and scientists in the field of drug development. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a plausible synthetic route, and expected analytical data. While a lack of published experimental data necessitates some predictions, the information presented herein, grounded in established chemical principles and data from closely related compounds, offers a solid foundation for the safe handling, characterization, and utilization of this compound in the laboratory.
References
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Chem-Impex. (4-Phenylbutyl)methylamine hydrochloride. [Link]
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PubChem. (4-Phenylbutyl)methylamine hydrochloride | C11H18ClN | CID 17749873. [Link]
